Nerolic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Nerolic acid can be synthesized through various chemical reactions. One common method involves the isomerization of geranic acid under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the isomerization process.

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources such as essential oils of lemongrass and Myrcia species . The extraction process includes steam distillation followed by purification steps to isolate this compound from other components.

Análisis De Reacciones Químicas

Oxidation Reactions

Nerolic acid undergoes oxidation at both the carboxylic acid group and the conjugated diene moiety:

Diene Oxidation

The 2,6-octadienoic acid structure is susceptible to oxidative cleavage:

-

Ozonolysis : Cleaves the double bonds to form ketones or aldehydes. For example, ozonolysis followed by reductive workup (Zn/H₂O) produces two ketone fragments .

-

Epoxidation : Reacts with peracids (e.g., mCPBA) to form epoxides at the double bonds .

Table 1: Oxidation Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Ozonolysis | O₃, then Zn/H₂O | Ketones/Aldehydes |

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide derivatives |

| Decarboxylation | Heat, Cu catalyst | CO₂ + 3,7-dimethyloctadiene |

Reduction Reactions

The carboxylic acid and double bonds can be selectively reduced:

Carboxylic Acid Reduction

-

LiAlH₄ : Reduces -COOH to a primary alcohol (-CH₂OH), yielding (Z)-3,7-dimethyl-2,6-octadienol .

-

Catalytic Hydrogenation : Requires high pressure (H₂/Pd) to reduce the acid to alcohol while preserving the diene .

Diene Hydrogenation

Table 2: Reduction Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| LiAlH₄ Reduction | LiAlH₄, ether, reflux | (Z)-3,7-dimethyl-2,6-octadienol |

| Full Hydrogenation | H₂, Pd/C, ethanol | 3,7-dimethyloctanoic acid |

Substitution Reactions

The carboxylic acid group participates in nucleophilic acyl substitution:

Acid Chloride Formation

-

SOCl₂ or PCl₅ : Converts -COOH to -COCl, enabling subsequent reactions with amines or alcohols to form amides/esters .

Esterification

Table 3: Substitution Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Acid Chloride | SOCl₂, reflux | Neroloyl chloride |

| Esterification | Ethanol, H₂SO₄, Δ | Ethyl nerolate |

Addition Reactions

The conjugated diene system facilitates cycloadditions:

Diels-Alder Reaction

Acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), forming six-membered cycloadducts .

Table 4: Addition Reactions

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Diels-Alder | Maleic anhydride, Δ | Cyclohexene derivative |

Biological and Industrial Implications

This compound’s antifungal activity is linked to its ability to disrupt fungal membranes via hydrophobic interactions . Industrially, its ester derivatives are used in fragrances due to their citrus-like aroma .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

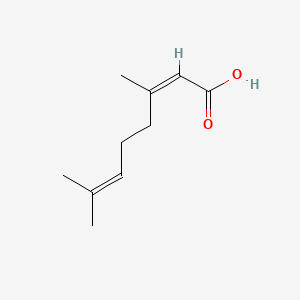

Nerolic acid, scientifically known as (Z)-3,7-dimethyl-2,6-octadienoic acid, is primarily extracted from the essential oils of plants such as Myrcia ovata and Cymbopogon citratus (lemongrass) . Its structure allows it to serve as a precursor in the synthesis of other organic compounds, making it valuable in chemical research.

Biological Applications

1. Role in Bee Communication:

this compound is a crucial component of the Nasonov pheromone in honeybees (Apis mellifera), which facilitates communication among the colony . Research indicates that this compound enhances attraction and clustering behavior in bees, making it essential for their social structure .

2. Antifungal Properties:

this compound exhibits significant antifungal activity against various plant pathogens. Studies have shown its effectiveness against:

- Colletotrichum acutatum (citrus postbloom fruit drop)

- Fusarium pallidoroseum (melon postharvest rot)

- Thielaviopsis paradoxa (coconut stem bleeding) .

These properties suggest its potential as a biocontrol agent in agriculture.

Medical Applications

This compound has been investigated for its therapeutic properties. It demonstrates antifungal effects that could be harnessed in developing treatments for fungal infections. Its mechanism involves disrupting fungal cell membranes, leading to cell death . Future research may focus on its safety profile and efficacy in human applications.

Industrial Applications

1. Fragrance and Flavoring:

Due to its pleasant aroma, this compound is widely used in the formulation of fragrances and flavoring agents. The compound's unique scent profile makes it suitable for use in cosmetics and personal care products .

2. Potential in Food Industry:

The extraction of this compound from natural sources like lemongrass not only serves the fragrance industry but also has implications in food flavoring, enhancing sensory attributes without synthetic additives .

Case Studies

Case Study 1: Antifungal Efficacy

A study demonstrated that combining this compound with linalool significantly enhanced fungicidal activity against Colletotrichum musae, indicating synergistic effects that could be exploited for agricultural biocontrol strategies .

Case Study 2: Bee Behavior Experiment

In a controlled environment, researchers observed that bees exposed to sugar–agarose cubes treated with this compound spent significantly less time feeding compared to controls. This suggests that this compound plays a role in altering feeding behavior through pheromonal signaling .

Future Research Directions

Further studies are warranted to explore:

- The structure-activity relationships (SAR) of this compound derivatives to develop more potent antifungal agents.

- The mechanisms underlying its role in honeybee communication.

- Comprehensive toxicological assessments to evaluate safety for human exposure.

Mecanismo De Acción

Nerolic acid exerts its effects through various molecular targets and pathways. In biological systems, it interacts with cellular membranes and enzymes, altering their function. Its antifungal properties are attributed to its ability to disrupt fungal cell membranes, leading to cell death .

Comparación Con Compuestos Similares

Nerolic acid is structurally similar to geranic acid, with both being isomers of 3,7-dimethyl-2,6-octadienoic acid . this compound has a unique configuration that imparts different chemical and biological properties. Other similar compounds include:

Geranic acid: An isomer with different spatial arrangement.

Citral: A mixture of geranial and neral, which are aldehyde forms of the same carbon skeleton.

Farnesol: A related compound found in the same natural sources.

This compound stands out due to its specific role in the Nasonov pheromone and its significant antifungal properties .

Actividad Biológica

Nerolic acid, a naturally occurring compound classified as a monoterpenoid, has garnered attention for its diverse biological activities. This article explores its antifungal properties, roles in bee communication, and potential therapeutic applications, supported by research findings and case studies.

Overview of this compound

- Chemical Structure : this compound is chemically known as (Z)-3,7-dimethyl-2,6-octadienoic acid.

- Sources : It is found in several essential oils and is a component of the Nasonov pheromone in honeybees, which plays a crucial role in their communication.

Antifungal Activity

This compound exhibits significant antifungal properties against various pathogens, making it a candidate for agricultural and medical applications.

The antifungal activity of this compound is attributed to its ability to disrupt the cell membrane integrity of fungi. Research indicates that it can inhibit the growth of several fungal species, including:

- Candida albicans : A common yeast responsible for infections in humans. Studies show that this compound can effectively inhibit its growth at a minimum inhibitory concentration (MIC) of 0.77 μL/mL. The compound's mode of action involves damaging the cell membrane and altering ergosterol content, which is crucial for fungal cell viability .

- Plant Pathogens : It has been shown to be effective against plant pathogens such as Colletotrichum acutatum, Fusarium pallidoroseum, and Thielaviopsis paradoxa. These pathogens are responsible for serious agricultural diseases affecting crops like citrus and sweet potatoes.

Case Studies

- Study on Candida albicans :

-

Research on Plant Pathogens :

- Objective : To assess the effectiveness of this compound against various fungal pathogens.

- Findings : The compound exhibited strong antifungal activity, particularly when combined with other natural compounds like linalool, enhancing its efficacy as a biocontrol agent in agriculture.

Role in Bee Communication

This compound is a key component of the Nasonov pheromone used by honeybees. This pheromone is essential for communication among bees, particularly in recruitment and signaling danger.

Research Findings

- A study highlighted that this compound significantly influences the behavior of bees when exposed to synthetic pheromones. Bees exposed to higher concentrations spent less time feeding, indicating a deterrent effect that may serve to alert them to threats .

- The presence of this compound in the Nasonov pheromone aids in the clustering behavior of bees during foraging and nest defense, showcasing its ecological importance .

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Antifungal Treatments : Its ability to combat resistant strains of fungi suggests potential use in developing new antifungal medications.

- Agricultural Biocontrol Agents : The compound's effectiveness against plant pathogens positions it as a natural alternative to synthetic fungicides.

- Bee Health Management : Understanding its role in bee communication may lead to improved practices in apiculture.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying nerolic acid in natural samples?

this compound is typically identified using gas chromatography-mass spectrometry (GC-MS) by comparing retention times and mass spectra with synthetic standards. For quantification, calibration curves derived from pure standards are essential. Ensure solvent compatibility and purity checks during sample preparation to avoid interference .

Q. How can researchers ensure reproducibility in studies involving this compound extraction?

Document extraction protocols meticulously, including solvent type (e.g., hexane, ethanol), temperature, and duration. Validate methods using spike-and-recovery experiments to assess yield accuracy. Cross-reference with established protocols from peer-reviewed studies, and report any deviations in supplementary materials .

Q. What are the primary biological systems or models used to study this compound’s bioactivity?

Insect behavioral assays (e.g., Camponotus floridanus ants) and cell-based toxicity screens are common. For behavioral studies, use controlled environments to standardize variables like humidity and light. Include negative controls (e.g., solvent-only treatments) and replicate experiments across multiple colonies or cell lines to account for biological variability .

Advanced Research Questions

Q. How should experimental designs be optimized to investigate concentration-dependent effects of this compound?

Use a logarithmic concentration range (e.g., 10⁻⁶ M to 10⁻² M) to capture dose-response relationships. Incorporate behavioral tracking tools (e.g., video analysis for movement patterns) and statistical models (e.g., ANOVA with post-hoc Tukey tests) to analyze non-linear trends. Reference concentration thresholds from prior studies to define "effective" ranges .

Q. What strategies resolve contradictions in reported bioactivity of this compound across studies?

Conduct meta-analyses to identify confounding variables (e.g., purity of compounds, species-specific responses). Validate conflicting results using orthogonal assays (e.g., electrophysiology for insect olfaction vs. biochemical binding tests). Collaborate with independent labs to replicate key findings under standardized conditions .

Q. How can researchers differentiate this compound’s direct effects from synergistic interactions in complex biological systems?

Employ fractionation approaches (e.g., column chromatography) to isolate this compound from co-occurring compounds. Use genetic knockouts (e.g., CRISPR in model organisms) or receptor-binding assays to pinpoint mechanistic pathways. Pair these with computational modeling to predict interaction networks .

Q. What statistical frameworks are robust for analyzing time-series data in this compound exposure experiments?

Mixed-effects models account for repeated measurements and individual variability. For time-dependent responses (e.g., insect locomotion), apply survival analysis or Markov chain models. Ensure effect sizes are reported with confidence intervals to avoid overinterpretation of marginal trends .

Q. Methodological Considerations

- Data Presentation : Use heatmaps for spatial behavior data (e.g., insect movement) and line graphs for dose-response curves. Label axes with units and statistical significance markers (e.g., *, **) .

- Ethical Reporting : Adhere to NIH guidelines for preclinical research, including detailed descriptions of sample sizes, randomization, and blinding procedures .

- Literature Review : Prioritize studies using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research questions with gaps in existing knowledge .

Propiedades

IUPAC Name |

(2Z)-3,7-dimethylocta-2,6-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-8(2)5-4-6-9(3)7-10(11)12/h5,7H,4,6H2,1-3H3,(H,11,12)/b9-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHYZQXUYZJNEHD-CLFYSBASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\C(=O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90109995 | |

| Record name | cis-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4613-38-1 | |

| Record name | Nerolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4613-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Neranic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004613381 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Geranic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90109995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2Z)-3,7-dimethylocta-2,6-dienoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NERANIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6K8MFD7K03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.